Ethyl 5-Bromo-2-naphthoate
CAS No.:
Cat. No.: VC18353522
Molecular Formula: C13H11BrO2
Molecular Weight: 279.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H11BrO2 |
---|---|
Molecular Weight | 279.13 g/mol |
IUPAC Name | ethyl 5-bromonaphthalene-2-carboxylate |
Standard InChI | InChI=1S/C13H11BrO2/c1-2-16-13(15)10-6-7-11-9(8-10)4-3-5-12(11)14/h3-8H,2H2,1H3 |
Standard InChI Key | AFTPDXYWGRVXEE-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=CC2=C(C=C1)C(=CC=C2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ethyl 5-bromo-2-naphthoate consists of a naphthalene ring system with a bromine substituent at the 5-position and an ethoxycarbonyl group at the 2-position. The IUPAC name is ethyl 5-bromonaphthalene-2-carboxylate, and its SMILES representation is . The three-dimensional conformation reveals a planar naphthalene backbone with substituents positioned ortho to each other, influencing steric and electronic interactions .
Physicochemical Data
Property | Value | Source |
---|---|---|
Molecular Weight | 279.13 g/mol | |
LogP (Partition Coefficient) | 4.09 | |
Heavy Atom Count | 16 | |
Rotatable Bonds | 3 | |
Hydrogen Bond Acceptors | 2 | |
Melting Point | Not reported | - |
Boiling Point | Not reported | - |
The compound’s lipophilicity (LogP = 4.09) suggests moderate solubility in organic solvents, making it suitable for reactions in dichloromethane or tetrahydrofuran . Its lack of hydrogen bond donors and two acceptors further underscores its compatibility with nonpolar environments .
Synthesis and Manufacturing
Key Synthetic Routes
Ethyl 5-bromo-2-naphthoate is typically synthesized via bromination of ethyl 2-naphthoate or its precursors. A representative pathway involves:
-
Esterification: 2-Naphthoic acid is treated with ethanol under acid catalysis to form ethyl 2-naphthoate.
-
Bromination: Electrophilic aromatic substitution introduces bromine at the 5-position using bromine (Br₂) or bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃) .
Alternative methods include palladium-catalyzed cross-coupling reactions, though these are less common due to cost considerations .
Supplier | Purity | Pack Size | Price (USD) | Lead Time |
---|---|---|---|---|
FCH Group | 95% | 1 g | 361 | 28 days |
Accela ChemBio Inc. | 95% | 5 g | 820 | 30 days |
eNovation CN | 95% | 5 g | 1,035 | 40 days |
Data adapted from Chemspace listings .
Applications in Pharmaceutical Research
Role in Drug Development
Ethyl 5-bromo-2-naphthoate is a critical intermediate in synthesizing compounds with 15-PGDH (15-hydroxyprostaglandin dehydrogenase) inhibitory activity . For example, derivatives of this compound have been explored for their potential to enhance tissue repair and modulate inflammatory responses . Additionally, it serves as a precursor in antidiabetic drug candidates, as evidenced by its use in postprandial glucose-lowering assays .
Case Study: Antidiabetic Activity
In a postprandial assay (Example 9, ), derivatives of ethyl 5-bromo-2-naphthoate demonstrated efficacy comparable to ciglitazone, a known antidiabetic agent. Test groups receiving 5-bromo-2-naphthoate-based compounds showed:
-
20–30% reduction in blood glucose levels vs. vehicle controls.
-
Improved insulin sensitivity in in vivo models.
Hazard Statement | Precautionary Measure |
---|---|
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Safety data from Sigma-Aldrich recommend using gloves, goggles, and respiratory protection when handling this compound. Storage at ambient temperature in airtight containers is advised to prevent degradation.
Analytical Characterization
Spectroscopic Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume